molecular formula C8H10BClN2O2 B595370 (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride CAS No. 1257527-53-9

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

Cat. No.: B595370
CAS No.: 1257527-53-9
M. Wt: 212.44
InChI Key: KHFSEMAIXIWYGM-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C8H10BClN2O2 . It is a derivative of indazole, which is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . This compound is used as an organic intermediate .


Synthesis Analysis

The synthesis of “this compound” can be achieved by reacting 1-methyl-4-bromopyrazole with triisopropyl borate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered indazole ring with a methyl group attached to one of the nitrogen atoms and a boronic acid group attached to the fourth carbon atom . The molecular weight of this compound is 212.44 g/mol .


Chemical Reactions Analysis

As a boronic acid derivative, “this compound” can participate in various chemical reactions. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 118-123 °C . It has a density of 1.3±0.1 g/cm³ and a boiling point of 397.5±34.0 °C at 760 mmHg . The compound has a molar refractivity of 47.7±0.5 cm³ .

Scientific Research Applications

Boronic Acid in Plant Nutrition and Environmental Management

Boronic acids, including derivatives like (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, have been investigated for their role in plant nutrition and environmental management. A study developed a boron buffered solution culture system to facilitate controlled studies of plant boron nutrition, highlighting the importance of boron in plant growth and development (Asad et al., 2004). Furthermore, boron compounds, including boronic acids, have been researched for their capacity to remove boron species from water, addressing environmental concerns related to boron toxicity (Theiss et al., 2013).

Boronic Acid in Drug Discovery

Boronic acid derivatives have seen a steady increase in their incorporation into medicinal chemistry endeavors due to their unique properties, potentially enhancing the potency of drugs or improving their pharmacokinetics. A review by Plescia and Moitessier (2020) discusses the discovery processes of boronic acid drugs, indicating the growing interest in these compounds for therapeutic applications (Plescia & Moitessier, 2020).

Boronic Acid in Materials Science

Boronic acids have also been explored for applications in materials science, particularly in the development of sensors. Bian et al. (2019) reviewed boronic acid sensors with double recognition sites, demonstrating the potential of boronic acids to improve the selectivity and sensitivity of chemical sensors (Bian et al., 2019).

Boronic Acid in Environmental Science

The removal of boron from seawater desalination applications using reverse osmosis membranes has been a significant area of research, reflecting the critical role of boronic acid derivatives in addressing water purity and safety concerns (Tu et al., 2010).

Safety and Hazards

“(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

Future Directions

The future directions for “(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride” could involve further exploration of its potential biological activities and applications in drug development. Given the wide range of activities exhibited by indazole derivatives , this compound could be a valuable synthon in the development of new drugs.

Properties

IUPAC Name

(1-methylindazol-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFSEMAIXIWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674183
Record name (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257527-53-9
Record name (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257527-53-9
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